REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[C:15]=1[OH:23].I[CH:25]([CH3:27])[CH3:26]>CN(C)C=O>[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[C:15]=1[O:23][CH:25]([CH3:27])[CH3:26] |f:0.1.2,3.4.5|
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Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
caesium carbonate
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0.91 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting suspension is stirred at ambient temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The round-bottomed flask is rinsed with 10 ml of dimethylformamide
|
Type
|
TEMPERATURE
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Details
|
the reaction mixture is heated at 40° C. for 48 h
|
Duration
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48 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
ADDITION
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Details
|
the mixture is treated with 50 ml of water
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Type
|
EXTRACTION
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Details
|
extracted four times with 30 ml of ethyl acetate
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Type
|
WASH
|
Details
|
washed with 30 ml of saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is then dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on a 30 g silica cartridge, elution
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1)[N+](=O)[O-])OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |